An In-Depth Technical Guide to 2-Mesitylacetyl Chloride
An In-Depth Technical Guide to 2-Mesitylacetyl Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Mesitylacetyl chloride (CAS No: 52629-46-6), a sterically hindered acyl chloride of significant interest in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines robust protocols for its synthesis and characterization, and explores its reactivity profile governed by the bulky mesityl group. Furthermore, this guide discusses its applications as a versatile building block, particularly in the development of novel pharmaceutical agents. Safety protocols, handling procedures, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.
Compound Identification and Physicochemical Properties
2-Mesitylacetyl chloride, also known as 2-(2,4,6-trimethylphenyl)acetyl chloride, is a valuable reagent characterized by a reactive acyl chloride moiety shielded by a sterically demanding mesityl group. This structural feature is pivotal to its unique reactivity and utility in chemical synthesis.
Its primary identifier is its Chemical Abstracts Service (CAS) Registry Number: 52629-46-6 .[1]
Table 1: Physicochemical Properties of 2-Mesitylacetyl Chloride
| Property | Value | Source(s) |
| CAS Number | 52629-46-6 | [1] |
| Molecular Formula | C₁₁H₁₃ClO | [1] |
| Molecular Weight | 196.67 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 130 °C at 10 Torr | [1] |
| Density | 1.095 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, benzene); reacts with water. | [1] |
| Refractive Index | 1.526 | [1] |
Synthesis and Purification
The most common and reliable laboratory-scale synthesis of 2-Mesitylacetyl chloride involves the chlorination of its parent carboxylic acid, 2-Mesitylacetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2][3]
Caption: General workflow for the synthesis of 2-Mesitylacetyl chloride.
Experimental Protocol: Synthesis of 2-Mesitylacetyl Chloride
Objective: To synthesize 2-Mesitylacetyl chloride from 2-Mesitylacetic acid using thionyl chloride.
Materials:
-
2-Mesitylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and drying tube (CaCl₂)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube. Operate within a certified chemical fume hood.
-
Reaction: Charge the flask with 2-Mesitylacetic acid and anhydrous DCM. Stir the suspension.
-
Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the flask at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas.
-
Reflux: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Causality Note: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Its low boiling point (76 °C) allows for its easy removal post-reaction.[2]
-
Purification: The crude product is purified by fractional distillation under high vacuum to yield 2-Mesitylacetyl chloride as a clear, colorless to pale yellow liquid.
Spectroscopic Analysis and Characterization
Structural confirmation is paramount and is achieved through a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data for 2-Mesitylacetyl Chloride
| Technique | Feature | Expected Value / Observation |
| IR Spectroscopy | Carbonyl (C=O) stretch | Strong, sharp peak at ~1790-1810 cm⁻¹ |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |
| Aliphatic C-H stretch | ~2850-2980 cm⁻¹ | |
| ¹H NMR | Aromatic protons (Ar-H) | ~6.8-7.0 ppm (s, 2H) |
| Methylene protons (-CH₂-) | ~4.0-4.2 ppm (s, 2H) | |
| Para methyl protons (p-CH₃) | ~2.2-2.3 ppm (s, 3H) | |
| Ortho methyl protons (o-CH₃) | ~2.3-2.4 ppm (s, 6H) | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~170-172 ppm |
| Aromatic carbons (Ar-C) | ~128-138 ppm | |
| Methylene carbon (-CH₂-) | ~45-50 ppm | |
| Methyl carbons (-CH₃) | ~19-22 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 196 (with ³⁵Cl) and 198 (with ³⁷Cl) in ~3:1 ratio |
| Key Fragment | m/z = 161 ([M-Cl]⁺) |
Note: NMR chemical shifts are predicted and may vary based on the solvent used.
Reactivity and Mechanistic Insights
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent electrophiles in nucleophilic acyl substitution reactions.[3][4] The reactivity of 2-Mesitylacetyl chloride is modulated by the significant steric hindrance imparted by the two ortho-methyl groups of the mesityl ring. This can be exploited to achieve selective reactions with smaller, unhindered nucleophiles.
Caption: Mechanism of nucleophilic acyl substitution for acyl chlorides.
Key Reactions:
-
Hydrolysis: Reacts readily, often vigorously, with water to form 2-Mesitylacetic acid and HCl gas.[5][6] This necessitates handling under strictly anhydrous conditions.
-
Esterification: Reacts with alcohols to form esters. The reaction rate is highly dependent on the steric bulk of the alcohol. Primary alcohols react much faster than secondary or tertiary alcohols.
-
Aminolysis: Reacts rapidly with primary and secondary amines to yield amides.[3][6] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.[6]
-
Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, though the steric bulk may require forcing conditions.
Applications in Research and Drug Development
The unique combination of a reactive acyl chloride and a bulky, lipophilic mesityl group makes 2-Mesitylacetyl chloride a strategic building block in medicinal chemistry.
-
Introduction of Steric Bulk: In drug design, introducing sterically demanding groups can prevent enzymatic degradation by shielding a labile part of the molecule, thereby improving its metabolic stability and pharmacokinetic profile.
-
Modulation of Conformation: The mesityl group can lock a molecule into a specific conformation, which can be crucial for binding to a biological target with high affinity and selectivity.
-
Synthesis of Complex Intermediates: It is used to synthesize key intermediates for active pharmaceutical ingredients (APIs). The acyl chloride functionality allows for the facile coupling with various nucleophilic partners, building molecular complexity.[1] Its use aligns with the broader importance of chloro-containing molecules in the pharmaceutical industry, which are integral to numerous FDA-approved drugs.[7]
Safety, Handling, and Storage
Acyl chlorides are hazardous materials that demand strict adherence to safety protocols.[2][4]
Hazards:
-
Lachrymator: Vapors are highly irritating to the eyes and respiratory system.[2][9]
-
Water Reactive: Reacts with moisture to produce corrosive hydrogen chloride gas.[4][10]
Caption: Decision and action flowchart for safe handling of 2-Mesitylacetyl chloride.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[8]
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood.[10]
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[8][10] It should be stored away from incompatible materials such as water, alcohols, amines, and strong bases.[8]
Conclusion
2-Mesitylacetyl chloride is a highly valuable and versatile reagent for the modern organic chemist. Its defining characteristic—a reactive acyl chloride tempered by a bulky mesityl group—provides a unique tool for introducing sterically hindered moieties, controlling reactivity, and building complex molecular architectures. While its hazardous nature requires meticulous handling and adherence to stringent safety protocols, a thorough understanding of its properties and reactivity enables its effective application in diverse areas, from fundamental synthetic methodology to the forefront of pharmaceutical drug discovery.
References
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- ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org.
- Acetyl chloride - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
- Chemistry of Acid Halides. (2024, September 30). LibreTexts Chemistry.
- Must Know Synthesis and Reactions of Acid Chlorides. (2024, April 21). YouTube.
- Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.
- Method for preparing 2, 5-dimethyl phenylacetyl chloride. (n.d.). Google Patents.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
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